REACTION_CXSMILES
|
CC(OC(/N=N/C(OC(C)(C)C)=O)=O)(C)C.[Cl:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:29][CH3:30])=[C:25]([OH:28])[CH:26]=2)[N:21]=[CH:20][N:19]=1.O[CH:32]1[CH2:37][CH2:36][CH2:35][CH2:34][N:33]1[C:38]([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C(Cl)Cl>[Cl:17][C:18]1[C:27]2[C:22](=[CH:23][C:24]([O:29][CH3:30])=[C:25]([O:28][CH:36]3[CH2:35][CH2:34][N:33]([C:38]([O:40][C:41]([CH3:44])([CH3:43])[CH3:42])=[O:39])[CH2:32][CH2:37]3)[CH:26]=2)[N:21]=[CH:20][N:19]=1
|
Name
|
|
Quantity
|
9.22 g
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)/N=N/C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
5.63 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)O)OC
|
Name
|
|
Quantity
|
8.06 g
|
Type
|
reactant
|
Smiles
|
OC1N(CCCC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then evaporated under vacuum
|
Type
|
WASH
|
Details
|
the product was eluted with isohexane/ethyl acetate/triethylamine (75/24/1 followed by 70/29/1)
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
evaporated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC2=CC(=C(C=C12)OC1CCN(CC1)C(=O)OC(C)(C)C)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |